

Spectroscopic Analysis of Dibutyl Terephthalate: A Technical Guide

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Compound of Interest

Compound Name: *Dibutyl terephthalate*

Cat. No.: *B1670439*

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Introduction: **Dibutyl terephthalate** (DBT), with the chemical formula $C_{16}H_{22}O_4$, is the diester of terephthalic acid and n-butanol. As a key industrial chemical, often used as a plasticizer, its unambiguous identification and characterization are crucial for quality control, research, and regulatory purposes. This technical guide provides an in-depth overview of the key spectroscopic data for DBT, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), intended for researchers, scientists, and professionals in drug development and material science.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. For **Dibutyl terephthalate**, both 1H and ^{13}C NMR provide definitive information about its symmetric structure.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum of **Dibutyl terephthalate** shows a limited number of signals due to the molecule's symmetry. The aromatic ring contains two sets of equivalent carbons, and the identical butyl chains simplify the aliphatic region.

Table 1: ^{13}C NMR Spectroscopic Data for **Dibutyl Terephthalate**

Chemical Shift (δ) ppm	Assignment
165.7	Carbonyl Carbon (C=O)
134.1	Aromatic Carbon (quaternary, C-CO)
129.5	Aromatic Carbon (CH)
65.4	Methylene Carbon (-O-CH ₂ -)
30.7	Methylene Carbon (-CH ₂ -CH ₂ -CH ₃)
19.2	Methylene Carbon (-CH ₂ -CH ₃)
13.7	Methyl Carbon (-CH ₃)
(Data sourced from publicly available spectral databases for Dibutyl terephthalate in CDCl ₃)	

¹H NMR Spectroscopy

While a publicly available, fully assigned ¹H NMR spectrum was not located in the conducted search, the expected signals can be predicted based on the molecular structure of **Dibutyl terephthalate**. The para-substituted aromatic ring and the four-carbon butyl chains will produce a distinct pattern.

Table 2: Predicted ¹H NMR Spectroscopic Data for **Dibutyl Terephthalate**

Predicted Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 8.1	Singlet (s)	4H	Aromatic Protons (Ar-H)
~ 4.3	Triplet (t)	4H	Methylene Protons (-O-CH ₂ -)
~ 1.7	Multiplet (m)	4H	Methylene Protons (-CH ₂ -CH ₂ -CH ₃)
~ 1.5	Multiplet (m)	4H	Methylene Protons (-CH ₂ -CH ₃)
~ 1.0	Triplet (t)	6H	Methyl Protons (-CH ₃)
(Predicted values based on standard chemical shift tables and analysis of similar structures.)			

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **Dibutyl terephthalate** is characterized by strong absorptions corresponding to the ester carbonyl group and vibrations of the aromatic ring and aliphatic chains.[\[1\]](#)

Table 3: Key IR Absorption Bands for **Dibutyl Terephthalate**

Wavenumber (cm ⁻¹)	Intensity	Assignment of Vibration
2960, 2873	Strong	C-H Stretch (Aliphatic CH ₃ and CH ₂)
1720	Strong	C=O Stretch (Ester Carbonyl)
1465	Medium	C-H Bend (Aliphatic CH ₂)
1270	Strong	C-O Stretch (Ester, Ar-CO-O)
1105	Strong	C-O Stretch (Ester, O-C-C)
728	Strong	C-H Bend (Aromatic, para-disubstituted out-of-plane)

(Data interpreted from the gas-phase IR spectrum available in the NIST Chemistry WebBook.)^[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and structural components.

While a detailed experimental mass spectrum for **Dibutyl terephthalate** was not available in the search, the molecular weight is confirmed to be 278.34 g/mol .^{[2][3]} The expected molecular ion peak [M]⁺ in an electron ionization (EI) mass spectrum would be at m/z 278.

Predicted Fragmentation: Unlike its isomer dibutyl phthalate, which typically shows a strong peak at m/z 149 due to the formation of a stable phthalic anhydride ion (an "ortho-effect"), the fragmentation of **dibutyl terephthalate** is expected to proceed through different pathways:

- [M]⁺ at m/z 278: The molecular ion.
- Loss of a butoxy radical (-OC₄H₉): Resulting in a fragment at m/z 205.
- Loss of butene (-C₄H₈) via McLafferty rearrangement: Resulting in a fragment at m/z 222.

- Further fragmentation of the butyl chain.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Instrument-specific parameters may require optimization.

NMR Sample Preparation and Acquisition

- Sample Preparation: Dissolve 5-10 mg of purified **Dibutyl terephthalate** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3).
- Internal Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), to the solution for chemical shift calibration ($\delta = 0.00$ ppm).
- Transfer: Filter the solution into a clean, 5 mm NMR tube.
- Acquisition: Place the tube in the NMR spectrometer. Acquire the ^1H and ^{13}C spectra according to standard instrument procedures. Typical parameters for ^{13}C NMR include proton decoupling to simplify the spectrum to single lines for each unique carbon.

IR Spectroscopy Protocol (Thin Film Method)

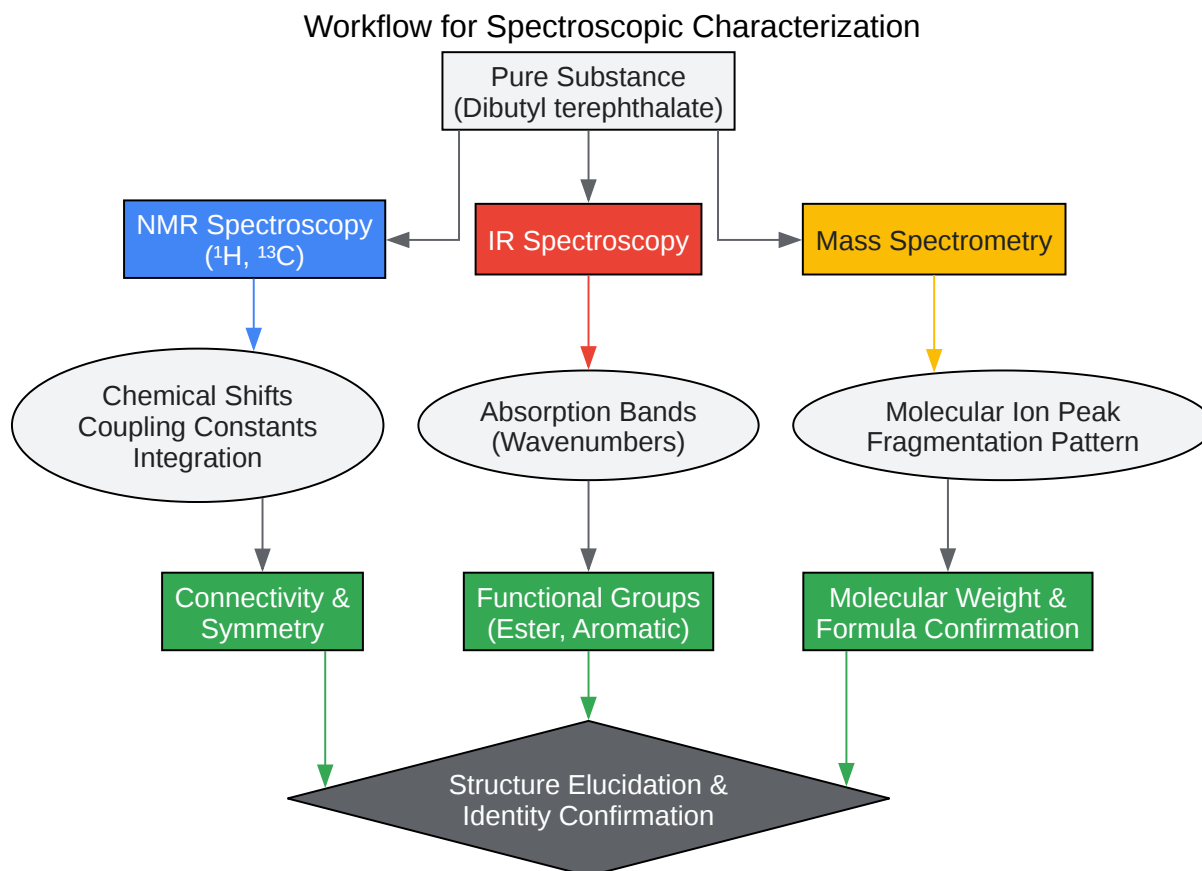
- Sample Preparation: As **Dibutyl terephthalate** is a liquid at room temperature, the neat liquid film method is appropriate. Place one to two drops of the pure liquid onto the surface of a salt plate (e.g., NaCl or KBr).
- Assembly: Place a second salt plate on top, gently spreading the liquid into a thin, uniform film.
- Analysis: Place the resulting "sandwich" into the sample holder of the FT-IR spectrometer.
- Data Collection: Record the spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum of the clean, empty salt plates should be recorded first and subtracted from the sample spectrum.

Mass Spectrometry Protocol (GC-MS with EI)

- **Sample Preparation:** Prepare a dilute solution of **Dibutyl terephthalate** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
- **Injection:** Inject a small volume (e.g., 1 μ L) of the solution into the Gas Chromatograph (GC) inlet. The GC will separate the compound from any impurities.
- **Ionization:** As the compound elutes from the GC column, it enters the ion source of the Mass Spectrometer. In Electron Ionization (EI) mode, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- **Analysis:** The resulting ions are separated by the mass analyzer based on their mass-to-charge (m/z) ratio and detected, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound such as **Dibutyl terephthalate**.



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